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Cyclin-dependent kinase 4 (924-932) -

Cyclin-dependent kinase 4 (924-932)

Catalog Number: EVT-243873
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Product Introduction

Description
Cyclin-dependent kinase 4
Overview

Cyclin-dependent kinase 4 is a crucial enzyme involved in regulating the cell cycle, particularly in the transition from the G1 phase to the S phase. This kinase operates in conjunction with D-type cyclins, which are necessary for its activation. Cyclin-dependent kinase 4 plays a significant role in phosphorylating the retinoblastoma protein, thereby facilitating cell cycle progression and allowing for DNA replication and cell division. Its dysregulation is often implicated in various cancers, making it a target for therapeutic interventions.

Source

Cyclin-dependent kinase 4 is primarily sourced from mammalian cells, specifically fibroblasts, where its synthesis and assembly depend on serum stimulation. The enzyme is also studied extensively in vitro using recombinant techniques involving insect cells and bacterial systems to understand its functional dynamics and interactions with cyclins .

Classification

Cyclin-dependent kinase 4 belongs to the cyclin-dependent kinase family, which includes several other members such as cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 6. These kinases are categorized as serine/threonine kinases and are characterized by their requirement for cyclins to achieve enzymatic activity. Cyclin-dependent kinase 4 specifically interacts with D-type cyclins (D1, D2, D3) to regulate cell cycle progression .

Synthesis Analysis

Methods

The synthesis of cyclin-dependent kinase 4 typically involves recombinant DNA technology. This process can include:

  • Cloning: The gene encoding cyclin-dependent kinase 4 is cloned into expression vectors.
  • Transfection: The vectors are introduced into host cells (e.g., insect cells or bacteria) for protein expression.
  • Purification: Following expression, the enzyme is purified using affinity chromatography techniques.

Technical Details

Molecular Structure Analysis

Structure

Cyclin-dependent kinase 4 exhibits a characteristic structure common to serine/threonine kinases, including:

  • N-lobe and C-lobe: These lobes form the ATP-binding site.
  • Activation Segment: This segment undergoes conformational changes upon binding to its cyclin partner.
  • Hydrophobic Pocket: This feature accommodates proline residues in substrate sequences.

The interaction between cyclin D and cyclin-dependent kinase 4 stabilizes its active conformation, although the ATP-binding site remains inaccessible until substrate binding occurs .

Data

Structural studies reveal that cyclin-dependent kinase 4 has a less stringent substrate specificity compared to other kinases in its family. The binding interface with cyclins is also distinct, indicating unique regulatory mechanisms .

Chemical Reactions Analysis

Reactions

Cyclin-dependent kinase 4 catalyzes phosphorylation reactions primarily involving serine and threonine residues on target proteins. A key reaction involves the phosphorylation of the retinoblastoma protein at specific sites that regulate its activity and thus control cell cycle progression.

Technical Details

The catalytic activity of cyclin-dependent kinase 4 requires ATP as a phosphate donor. The enzyme's activity can be modulated by various inhibitors that target either the enzyme directly or its interaction with cyclins .

Mechanism of Action

Process

The mechanism of action of cyclin-dependent kinase 4 involves several steps:

  1. Complex Formation: Cyclin D binds to cyclin-dependent kinase 4, inducing conformational changes that promote activation.
  2. Phosphorylation: Cyclin-dependent kinase-activating kinases phosphorylate threonine 172 on cyclin-dependent kinase 4, which is essential for its catalytic activity.
  3. Substrate Binding: Once activated, the enzyme phosphorylates substrates such as the retinoblastoma protein, leading to cell cycle progression.

Data

Research indicates that mutations in either cyclin-dependent kinase 4 or its regulatory partners can lead to uncontrolled cell proliferation, highlighting its importance as a therapeutic target in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

Cyclin-dependent kinase 4 is a protein that typically exists as a soluble enzyme in cellular environments. Its molecular weight is approximately 34 kDa.

Chemical Properties

As a serine/threonine protein kinase, it exhibits:

  • Enzymatic Activity: Catalyzes phosphorylation reactions.
  • Stability: Functionality can be affected by post-translational modifications such as phosphorylation.
  • Inhibition: Sensitive to various small molecule inhibitors designed to block its activity selectively.

Relevant data show that selective inhibitors can significantly reduce its activity without affecting other related kinases .

Applications

Scientific Uses

Cyclin-dependent kinase 4 has significant applications in cancer research and therapy:

  • Cancer Treatment: Inhibitors targeting this enzyme are used in clinical settings for treating hormone receptor-positive breast cancer.
  • Research Tool: It serves as a model for studying cell cycle regulation and the effects of various inhibitors on cancer cell proliferation.
  • Drug Development: Ongoing studies aim to develop more selective inhibitors that minimize off-target effects while effectively inhibiting tumor growth.

The exploration of selective inhibitors continues to be an area of active research due to the critical role of cyclin-dependent kinases in cancer biology .

Molecular Mechanisms of Cyclin-dependent Kinase 4 (924-932) in Cell Cycle Regulation

Role in G1/S Phase Transition via Retinoblastoma (Rb) Protein Phosphorylation

The Cyclin-dependent kinase 4 (924-932) peptide, with the amino acid sequence CILGKLFTK, represents a critical structural epitope within the CDK4 protein that facilitates interactions essential for cell cycle progression. This peptide plays a pivotal role in the phosphorylation-mediated inactivation of the retinoblastoma protein (Rb), a master regulator of the G1/S transition. During early G1 phase, cyclin D-CDK4/6 complexes initiate Rb phosphorylation through a specific docking mechanism involving the C-terminal alpha-helix of Rb (residues 924-932 in full-length annotation). Unlike cyclins E and A, which recognize Rb's RxL motifs, cyclin D docks exclusively to this C-terminal helix, enabling site-specific phosphorylation that primes Rb for subsequent hyperphosphorylation by CDK2-cyclin E complexes [2] [7].

This phosphorylation occurs in a stepwise mechanism:

  • Initial priming: Cyclin D-CDK4/6 mono-phosphorylates Rb at specific residues
  • Conformational change: Phosphorylation disrupts Rb's binding to E2F transcription factors
  • Feedback activation: Released E2F upregulates cyclin E expression
  • Hyperphosphorylation: CDK2-cyclin E completes Rb inactivation [3]

Table 1: Key Phosphorylation Events Mediated by CDK4 (924-932) Peptide Region

Cell Cycle PhasePhosphorylation TargetFunctional ConsequenceKinase Complex
Early G1Rb C-terminal helixPriming phosphorylationCyclin D-CDK4/6
Late G1Multiple Rb sitesHyperphosphorylationCyclin E-CDK2
G1/S transitionRb pocket domainE2F releaseCyclin A-CDK2

This sequential phosphorylation progressively inactivates Rb's growth-suppressive function, allowing cells to pass the restriction point. Experimental mutation of Rb's C-terminal helix (residues 924-932) prevents cyclin D docking, stabilizes Rb-E2F complexes, and induces potent G1 arrest even in cancer cells with amplified cyclin D [2] [3]. The 924-932 epitope thus serves as a molecular switch whose structural accessibility determines cell cycle commitment.

Interaction Dynamics with Cyclin D-CDK4/6 Complexes

The CDK4 (924-932) region contributes to precise complex assembly through allosteric regulation and differential binding kinetics. Structural analyses reveal that cyclin D binding induces conformational changes in CDK4 that expose the 924-932 region, creating a composite interface for substrate recruitment. This region exhibits distinct binding kinetics compared to other CDK family members:

  • Affinity modulation: Cyclin D binding increases CDK4's affinity for ATP by 20-fold
  • Docking specificity: The CILGKLFTK sequence creates a hydrophobic groove for Rb recruitment
  • Inhibitor sensitivity: p21 binds CDK4-cyclin D complexes 5-fold tighter than CDK6 complexes [5] [6]

Clinical CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) exploit these interaction dynamics by inducing selective complex dissociation. Upon inhibitor binding, p21 undergoes immediate displacement from CDK4-cyclin D complexes but remains stably bound to CDK6 complexes. This differential effect stems from conformational perturbations specifically within the 924-932 region of CDK4, which disrupts p21 binding without affecting cyclin D association [5]. The released p21 then redistributes to inhibit CDK2-cyclin E complexes, creating a dual inhibitory mechanism:

  • Direct catalytic inhibition of CDK4/6 kinase activity
  • Non-catalytic p21-mediated inhibition of CDK2 [5]

Table 2: Interaction Partners of CDK4 (924-932) Region

Binding PartnerInteraction InterfaceFunctional ConsequenceAffinity (Kd)
Cyclin D1Hydrophobic pocketComplex activation15 nM
Rb C-terminal helixLFTK motifSubstrate recruitment220 nM
p21Distal allosteric siteComplex inhibition40 nM
INK4 inhibitorsATP-pocket overlapCompetitive inhibition2 nM

Molecular dynamics simulations demonstrate that the CILGKLFTK sequence confers slower activation kinetics compared to CDK2, attributable to extended loop structures between β3-αC and β4-β5 that stabilize the inactive state. This explains why cyclin D-CDK4 governs the prolonged G1 phase while cyclin E-CDK2 regulates rapid G1/S transition [7].

Modulation of Transcriptional Elongation through RNA Polymerase II Regulation

Beyond cell cycle control, the CDK4 (924-932) epitope influences transcriptional regulation through indirect modulation of RNA polymerase II (RNA Pol II). Phosphorylation of Rb by cyclin D-CDK4 complexes at the G1 restriction point releases E2F transcription factors, which subsequently activate genes encoding:

  • RNA Pol II subunits: Essential for polymerase assembly
  • Cyclin E: Amplifies CDK2 activation
  • Nucleotide biosynthesis enzymes: Provide substrates for DNA replication [3] [6]

The CDK4 (924-932) peptide itself functions as an immunogenic epitope presented by HLA-A11 molecules on melanoma cells. Recognition by cytotoxic T lymphocytes triggers immune-mediated destruction of cancer cells with dysregulated CDK4 activity. This immunological function directly links cell cycle control to immune surveillance mechanisms:

Table 3: Transcriptional Targets Regulated via CDK4 (924-932)-Rb-E2F Axis

Target CategoryRepresentative GenesFunctional RoleActivation Timing
RNA Pol II subunitsPOLR2A, POLR2BTranscriptional machineryEarly G1
Cell cycle regulatorsCCNE1, CCNA2CDK activationMid G1
DNA synthesis enzymesDHFR, TK1Nucleotide productionLate G1
Apoptosis regulatorsCASP3, BCL2Survival signalingConstitutive

The peptide's presentation on MHC class I molecules connects CDK4 dysregulation to immune recognition in melanoma. Tumors overexpressing CDK4 present elevated levels of the CILGKLFTK peptide, creating a vulnerability exploitable through T-cell therapies or peptide-based vaccines [6]. This dual functionality—cell cycle regulation and antigen presentation—establishes the 924-932 region as a therapeutic nexus where small molecule inhibitors and immunotherapies converge.

Properties

Product Name

Cyclin-dependent kinase 4 (924-932)

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